molecular formula C30H32N4O B11495310 4-(4-tert-butylphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-(4-tert-butylphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11495310
M. Wt: 464.6 g/mol
InChI Key: UXVUKBKMLMUEKL-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-2-METHYL-4-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-2-METHYL-4-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Construction of the pyrimido[1,2-a]benzimidazole core: This involves cyclization reactions that typically require strong acids or bases as catalysts.

    Introduction of the substituents: The 2,4-dimethylphenyl and 4-(2-methyl-2-propanyl)phenyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-2-METHYL-4-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-2-METHYL-4-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-METHYL-4-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-Dimethylphenyl)formamide: A simpler compound with similar aromatic substituents.

    Methanimidamide, N-(2,4-dimethylphenyl)-N’-methyl-: Shares the 2,4-dimethylphenyl group but has a different core structure.

    2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide: Contains the 2,4-dimethylphenyl group and an acetamide moiety.

Uniqueness

N-(2,4-DIMETHYLPHENYL)-2-METHYL-4-[4-(2-METHYL-2-PROPANYL)PHENYL]-1,4-DIHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-3-CARBOXAMIDE is unique due to its complex structure, which combines multiple aromatic and heterocyclic rings. This complexity provides it with distinct chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C30H32N4O

Molecular Weight

464.6 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-N-(2,4-dimethylphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C30H32N4O/c1-18-11-16-23(19(2)17-18)32-28(35)26-20(3)31-29-33-24-9-7-8-10-25(24)34(29)27(26)21-12-14-22(15-13-21)30(4,5)6/h7-17,27H,1-6H3,(H,31,33)(H,32,35)

InChI Key

UXVUKBKMLMUEKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC=C(C=C5)C(C)(C)C)C)C

Origin of Product

United States

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